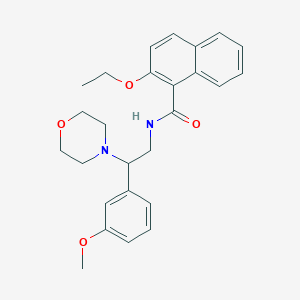

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-3-32-24-12-11-19-7-4-5-10-22(19)25(24)26(29)27-18-23(28-13-15-31-16-14-28)20-8-6-9-21(17-20)30-2/h4-12,17,23H,3,13-16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOHYQOIWUVPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC(=CC=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process may include:

Alkylation: The initial step involves the alkylation of a naphthamide derivative with an ethoxy group.

Methoxylation: Finally, the methoxyphenyl group is added via a methoxylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interact with Receptors: Modulating receptor activity to produce desired biological effects.

Affect Cellular Processes: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- 2-ethoxy-1-naphthamide backbone : Enhances π-π stacking and hydrophobic interactions.

- Morpholinoethyl group: Improves solubility and mimics tertiary amine motifs in CNS-targeting drugs.

- 3-methoxyphenyl substituent : Modulates electronic properties and metabolic stability.

Comparisons with structurally related compounds are summarized in the table below:

Key Findings

Cytotoxicity vs. Antiviral Activity: The morpholinoethyl-naphthalene derivative () exhibits cisplatin-like cytotoxicity, suggesting that the target compound’s naphthamide core and morpholinoethyl group may similarly interact with cellular targets like DNA or microtubules . In contrast, letermovir () leverages a trifluoromethylphenyl group for antiviral activity, highlighting how substituent choice dictates therapeutic application .

Synthetic Accessibility :

- The target compound’s amide bond formation likely follows carbodiimide-mediated coupling (as in ), though its ethoxy group may require orthogonal protection strategies .

Regulatory and Solubility Considerations: UR-12 () is regulated due to its indole-carboxamide structure, implying that morpholinoethyl derivatives may face scrutiny depending on substituents . The ethoxy group in the target compound likely reduces water solubility compared to acetamide analogs (e.g., ), necessitating formulation optimization .

Biological Activity

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs) . HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, the compound could potentially induce cell cycle arrest and apoptosis in cancer cells.

Antitumor Effects

Studies have demonstrated that this compound exhibits significant antitumor activity. For instance, a study reported that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of gene expression related to cell growth and apoptosis pathways.

Pharmacological Properties

The compound has been evaluated for its pharmacological properties, including:

- Cytotoxicity : Exhibits a dose-dependent cytotoxic effect on various cancer cell lines.

- Apoptosis Induction : Promotes apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins.

- Cell Cycle Arrest : Causes G1 phase arrest in treated cells, preventing further proliferation.

Case Studies

-

In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.0 HDAC inhibition, apoptosis induction HCT116 (Colon) 4.5 Cell cycle arrest A549 (Lung) 6.0 Increased ROS production - Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide, and how can reaction progress be monitored?

Methodological Answer:

The synthesis involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

- Amide Coupling: React 1-naphthoic acid derivatives (e.g., 2-ethoxy-1-naphthoyl chloride) with a secondary amine (e.g., 2-(3-methoxyphenyl)-2-morpholinoethylamine) in a polar aprotic solvent like dichloromethane (DCM) or DMF, using a base such as triethylamine to neutralize HCl .

- Monitoring: Thin-layer chromatography (TLC) with UV visualization is effective for tracking intermediates and final product formation. For example, TLC in ethyl acetate/hexane (3:7) can resolve morpholinoethyl and naphthamide moieties .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures can isolate the target compound .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), morpholine (δ 2.5–3.5 ppm for N-CH2), and methoxyphenyl (δ 3.7–3.9 ppm for OCH3) groups.

- ¹³C NMR: Confirm carbonyl (δ ~165–170 ppm) and quaternary carbons in the naphthalene ring .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) and fragmentation patterns to distinguish substituents .

Advanced: How can computational modeling optimize the compound’s binding affinity to a target receptor?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the morpholinoethyl group and receptor pockets (e.g., GPCRs or kinases). The ethoxy and methoxyphenyl groups may contribute to hydrophobic interactions .

- MD Simulations: Run molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the amide carbonyl and active-site residues .

- SAR Analysis: Compare with analogs (e.g., N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide) to evaluate substituent effects on activity .

Advanced: How should researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

- Experimental Replication: Test solubility in DMSO, ethanol, and DCM under standardized conditions (e.g., 25°C, 24-hour agitation). Note discrepancies due to crystallinity or polymorphic forms .

- HPLC Purity Check: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted starting materials) that may artificially alter solubility .

- Thermogravimetric Analysis (TGA): Measure thermal stability to rule out decomposition during solubility testing .

Advanced: What strategies are recommended for analyzing and mitigating synthetic byproducts?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., over-alkylated morpholine or hydrolyzed ethoxy groups). Compare retention times and fragmentation with reference standards .

- Reaction Optimization: Adjust stoichiometry (e.g., reduce excess chlorinating agents) or employ protecting groups for the morpholine nitrogen to prevent side reactions .

- Crystallization Control: Slow cooling in ethanol/water can selectively crystallize the target compound while excluding polar byproducts .

Advanced: How can researchers design in vitro assays to evaluate this compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. The morpholine ring may enhance metabolic resistance compared to piperazine analogs .

- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction. The naphthamide’s hydrophobicity may increase albumin affinity .

- Caco-2 Permeability: Assess intestinal absorption potential. The ethoxy group’s lipophilicity could improve passive diffusion .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term: Store at -20°C in airtight, light-protected vials with desiccants (e.g., silica gel).

- Long-Term: Lyophilize and store under inert gas (argon) at -80°C. Avoid repeated freeze-thaw cycles to prevent amide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.